4,6-Dibromo-2-isobutylpyrimidine
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Overview
Description
4,6-Dibromo-2-isobutylpyrimidine is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and materials science. The presence of bromine atoms at positions 4 and 6, along with an isobutyl group at position 2, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-isobutylpyrimidine typically involves the bromination of 2-isobutylpyrimidine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. The bromination process is optimized to minimize the formation of by-products and ensure efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-isobutylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts are commonly used along with bases like potassium phosphate in solvents such as toluene or ethanol.
Reduction Reactions: Reducing agents like lithium aluminum hydride in ether solvents are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds with diverse functional groups.
Reduction Reactions: The major product is 2-isobutylpyrimidine.
Scientific Research Applications
4,6-Dibromo-2-isobutylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Employed in the study of enzyme inhibition and as a probe for biochemical pathways.
Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-isobutylpyrimidine depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access. The bromine atoms enhance the compound’s binding affinity through halogen bonding and hydrophobic interactions . In materials science, its electronic properties are exploited to improve the performance of semiconductors and OLEDs.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2-methylpyrimidine
- 4,6-Dichloro-2-isobutylpyrimidine
- 2-Isobutyl-4,6-diiodopyrimidine
Uniqueness
4,6-Dibromo-2-isobutylpyrimidine is unique due to the presence of both bromine atoms and an isobutyl group, which confer distinct reactivity and physical properties. The bromine atoms make it a versatile intermediate for further functionalization, while the isobutyl group provides steric hindrance that can influence the compound’s interaction with biological targets and materials .
Properties
Molecular Formula |
C8H10Br2N2 |
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Molecular Weight |
293.99 g/mol |
IUPAC Name |
4,6-dibromo-2-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C8H10Br2N2/c1-5(2)3-8-11-6(9)4-7(10)12-8/h4-5H,3H2,1-2H3 |
InChI Key |
JADQXXOQCXUNIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=N1)Br)Br |
Origin of Product |
United States |
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